3-[(2-Aminoethyl)amino]propanoic acid dihydrochloride
Overview
Description
3-[(2-Aminoethyl)amino]propanoic acid dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2O4. It is a derivative of propanoic acid and contains both amino and carboxyl groups, making it an important compound in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Aminoethyl)amino]propanoic acid dihydrochloride typically involves the reaction of 3-[(2-Aminoethyl)amino]propanoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process involves dissolving the acid in an appropriate solvent, followed by the gradual addition of hydrochloric acid while maintaining the temperature and pH at optimal levels .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are carefully monitored to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-[(2-Aminoethyl)amino]propanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxides.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
3-[(2-Aminoethyl)amino]propanoic acid dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving amino acid metabolism and protein synthesis.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2-Aminoethyl)amino]propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The amino and carboxyl groups allow it to participate in various biochemical reactions, influencing processes such as protein synthesis and enzyme activity. The compound can act as a substrate or inhibitor in these pathways, depending on the context .
Comparison with Similar Compounds
3-[(2-Aminoethyl)amino]propanoic acid: This compound is similar but lacks the dihydrochloride salt form.
N-(2-Aminoethyl)-β-alanine: Another similar compound with a slightly different structure and properties.
Uniqueness: 3-[(2-Aminoethyl)amino]propanoic acid dihydrochloride is unique due to its specific combination of amino and carboxyl groups, as well as its dihydrochloride salt form. This gives it distinct chemical and physical properties, making it valuable in various applications .
Properties
IUPAC Name |
3-(2-aminoethylamino)propanoic acid;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.2ClH/c6-2-4-7-3-1-5(8)9;;/h7H,1-4,6H2,(H,8,9);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIGUBBGDPFIHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCN)C(=O)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.